molecular formula C39H52Cl2N6O9S B10829867 (2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane;hydrate

(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane;hydrate

Cat. No.: B10829867
M. Wt: 851.8 g/mol
InChI Key: YKTYCXBJSGNZAO-PNRFYYHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BIO5192 (hydrate) is a selective and potent inhibitor of integrin α4β1 (Very Late Antigen-4, VLA-4). Integrins are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. BIO5192 (hydrate) has a high affinity for integrin α4β1, making it a valuable tool in scientific research, particularly in the study of hematopoietic stem and progenitor cells (HSPCs) mobilization .

Preparation Methods

The synthesis of BIO5192 (hydrate) involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a pyrrolidine derivative, which is then coupled with a sulfonyl chloride derivative. The final product is obtained after several purification steps to ensure high purity .

Industrial production methods for BIO5192 (hydrate) are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated synthesis equipment and more efficient purification techniques to increase yield and reduce production costs .

Chemical Reactions Analysis

BIO5192 (hydrate) primarily undergoes binding reactions with integrin α4β1. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions. The compound’s high selectivity and potency are attributed to its specific binding to the α4β1 integrin, with an IC50 value of 1.8 nM .

Mechanism of Action

BIO5192 (hydrate) exerts its effects by selectively binding to the integrin α4β1 receptor. This binding inhibits the interaction between α4β1 and its ligand, vascular cell adhesion molecule-1 (VCAM-1). The disruption of this interaction leads to increased mobilization of HSPCs from the bone marrow into the peripheral blood . Additionally, the combination of BIO5192 (hydrate) with other agents, such as plerixafor, can further enhance HSPC mobilization .

Comparison with Similar Compounds

BIO5192 (hydrate) is unique in its high selectivity and potency for integrin α4β1. Similar compounds include:

BIO5192 (hydrate) stands out due to its high affinity and specificity for integrin α4β1, making it a valuable tool in various research applications.

Properties

Molecular Formula

C39H52Cl2N6O9S

Molecular Weight

851.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane;hydrate

InChI

InChI=1S/C38H46Cl2N6O8S.CH4.H2O/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29;;/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52);1H4;1H2/t31-,32-,33-;;/m0../s1

InChI Key

YKTYCXBJSGNZAO-PNRFYYHYSA-N

Isomeric SMILES

C.CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)[C@@H](CC(C)C)C(=O)NCC[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl.O

Canonical SMILES

C.CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl.O

Origin of Product

United States

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